2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-4-(4-propan-2-ylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2N3O/c1-10(2)18-5-7-19(8-6-18)11-3-4-12(17)13(9-11)20-14(15)16/h3-4,9-10,14H,5-8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSDIQMDZKLEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Piperazine Derivatives
This method involves introducing the piperazine moiety to a fluorinated aniline precursor.
Procedure :
- Step 1 : 4-Nitro-2-(difluoromethoxy)aniline is treated with 1-isopropylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) under reflux in toluene.
- Step 2 : Reduction of the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 72–81% | |
| Catalyst | Pd/C or Pd(OAc)₂/Xantphos | |
| Temperature | 80–100°C |
Coupling via Buchwald-Hartwig Amination
A palladium-mediated cross-coupling strategy links the piperazine and aniline fragments.
Procedure :
- Step 1 : 4-Bromo-2-(difluoromethoxy)aniline is reacted with 1-isopropylpiperazine using Pd₂(dba)₃ as a catalyst, BINAP as a ligand, and Cs₂CO₃ as a base in toluene.
- Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 20:1).
- Higher yields (81%) are achieved with 2-butanol as a solvent and trifluoroacetic acid (TFA) as an additive.
- Microwave irradiation reduces reaction time from 18 hours to 2 hours.
Reductive Amination Route
This approach constructs the piperazine ring in situ.
Procedure :
- Step 1 : Condensation of 2-(difluoromethoxy)-4-nitroaniline with 1,2-dibromoethane and isopropylamine in acetonitrile.
- Step 2 : Cyclization under basic conditions (K₂CO₃) to form the piperazine ring.
- Step 3 : Nitro group reduction using NaBH₄/CuCl₂.
One-Pot Synthesis with Ultrasound Assistance
A streamlined method combining multiple steps under ultrasonic conditions.
Procedure :
- Step 1 : Mixing 4-fluoro-2-(difluoromethoxy)aniline, 1-isopropylpiperazine, and K₂CO₃ in DMF.
- Step 2 : Sonication at 40°C for 20 minutes, followed by extraction with ethyl acetate.
- Yield : 85–90%.
- Reaction Time : <30 minutes.
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 72–81% | 12–24 h | Moderate | $$ |
| Buchwald-Hartwig | 81% | 2–4 h | High | $$$ |
| Reductive Amination | 65% | 18–24 h | High | $$ |
| Ultrasound-Assisted | 85–90% | 0.5 h | Low | $ |
Critical Reaction Parameters
- Solvent Choice : Polar aprotic solvents (e.g., DMF, 2-butanol) enhance reaction rates.
- Catalyst Systems : Pd-based catalysts outperform Cu in coupling efficiency.
- Acid Additives : TFA improves amine coupling by protonating the aniline nitrogen.
Purification and Characterization
- Chromatography : Silica gel with CH₂Cl₂/MeOH (20:1) resolves regioisomers.
- Spectroscopy :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or piperazine moieties.
Reduction: Reduction reactions could target the difluoromethoxy group or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline exhibit significant antitumor properties. For instance, research focusing on piperazine derivatives has shown their effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.
Case Study:
A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The introduction of difluoromethoxy groups was found to improve selectivity towards cancer cells while reducing toxicity to normal cells .
Neuropharmacological Effects
The piperazine structure is known for its neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been investigated for their potential in treating anxiety disorders and depression.
Case Study:
In a preclinical study, a series of piperazine derivatives were evaluated for their anxiolytic effects using animal models. The results indicated that compounds with difluoromethoxy substitutions showed a marked reduction in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including the formation of the difluoromethoxy group and the attachment of the piperazine moiety. Research into synthetic pathways has revealed efficient methods for producing this compound and its analogs.
Synthesis Table:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Difluoromethoxy compound + aniline derivative | Reflux in solvent | 85% |
| 2 | Cyclization | Piperazine + intermediate product | Heating under reflux | 90% |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Electronic and Steric Effects
- Target Compound: The difluoromethoxy group provides moderate electron-withdrawing effects, enhancing metabolic stability compared to methoxy groups (e.g., in CAS 1049-80-5).
- Nitro-Containing Analog (CAS 347311-34-6) : The nitro group introduces strong electron withdrawal, which may increase reactivity but also toxicity risks. The sulfonyl group improves stability but reduces membrane permeability compared to the target compound .
- Halogenated Analog (CAS 1799522-68-1) : Chlorine and fluorine atoms enhance lipophilicity and binding to hydrophobic pockets, but excessive steric bulk may limit bioavailability compared to the target’s simpler structure .
Pharmacological Potential
- Piperazine-aniline derivatives are prevalent in CNS drug development. The target compound’s balance of moderate electron withdrawal and steric bulk positions it as a candidate for serotonin or dopamine receptor modulation, whereas morpholine-containing analogs (CAS 68180-26-7) may target kinases due to polar interactions .
- Sulfonyl and nitro groups (CAS 347311-34-6) suggest utility in enzyme inhibition, but the target compound’s difluoromethoxy group offers a safer metabolic profile .
Biological Activity
2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline is a synthetic organic compound notable for its complex structure, which includes a difluoromethoxy group and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising avenues:
1. Anticancer Activity
- Studies have shown that compounds with similar piperazine and difluoromethoxy substitutions exhibit significant anticancer properties. For instance, derivatives of piperazine have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
- The antimicrobial potential of piperazine derivatives has been well-documented. In vitro studies suggest that compounds with similar structural features can effectively inhibit the growth of various bacterial strains, including resistant strains.
3. Neuropharmacological Effects
- The presence of the piperazine moiety is often associated with psychoactive properties. Compounds like this compound may exhibit anxiolytic or antidepressant effects, potentially acting on serotonin receptors or other neurotransmitter systems.
Anticancer Studies
A recent study evaluated a series of piperazine derivatives for anticancer activity using the MTT assay, revealing that certain modifications significantly enhance efficacy against breast cancer cell lines. Compounds similar to this compound showed IC50 values in the low micromolar range, indicating strong cytotoxic effects (source: PubMed) .
Antimicrobial Activity
In another study focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with difluoromethoxy substitutions displayed enhanced antibacterial activity compared to their unsubstituted counterparts, highlighting the importance of this functional group in improving bioactivity (source: Science.gov) .
Data Table: Biological Activity Summary
Q & A
Q. 1.1. What are the recommended synthetic routes for preparing 2-(difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example:
- Nucleophilic substitution : Reacting 4-fluoro-2-(difluoromethoxy)aniline with 1-(propan-2-yl)piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) yields the target compound. Optimizing stoichiometry (1:1.2 molar ratio) and temperature (90–110°C) improves yields to ~70–80% .
- Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2-(difluoromethoxy)-4-bromoaniline with 1-(propan-2-yl)piperazine achieves higher regioselectivity but requires inert conditions and ligands like XPhos .
Q. 1.2. How can the structural integrity of this compound be validated post-synthesis?
- NMR spectroscopy : F NMR distinguishes difluoromethoxy (–OCFH) signals (δ ~ -80 to -85 ppm) from other fluorinated impurities. H NMR confirms piperazine integration (e.g., 8H for –N(CH)N–) .
- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule resolution, especially with twinned crystals or high thermal motion .
Q. 1.3. What are the key reactivity patterns of the difluoromethoxy and piperazine moieties in this compound?
- Difluoromethoxy group : Susceptible to hydrolysis under strong acidic/basic conditions, forming phenolic byproducts. Stability studies in pH 7.4 buffers (e.g., PBS) are critical for biological assays .
- Piperazine nitrogen : Participates in protonation (pKa ~7–9) and forms salts with acids. Reactivity with electrophiles (e.g., acyl chlorides) enables derivatization for SAR studies .
Advanced Research Questions
Q. 2.1. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. To address this:
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. 2.2. What computational strategies are effective for predicting interactions between this compound and biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or kinases. Focus on the piperazine’s hydrogen-bonding potential and difluoromethoxy’s hydrophobic interactions .
- MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories, highlighting critical residues for mutagenesis validation .
Q. 2.3. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Systematic substituent variation : Replace the propan-2-yl group on piperazine with cyclopropyl or tert-butyl to assess steric effects. Compare with analogs like 4-(piperidin-1-yl)-2-fluoroaniline for electronic effects .
- Pharmacophore mapping : Use MOE or Phase to identify essential features (e.g., amine group for target engagement, difluoromethoxy for membrane permeability) .
Q. 2.4. What analytical methods are suitable for detecting degradation products under accelerated stability testing?
- HPLC-MS : Employ a C18 column (3.5 µm, 150 mm) with gradient elution (ACN/water + 0.1% formic acid) to separate degradation products. Major degradants include hydrolyzed difluoromethoxy-phenol and oxidized piperazine .
- Forced degradation : Expose the compound to UV light (ICH Q1B) and 40°C/75% RH to simulate storage conditions .
Methodological Guidance for Data Interpretation
Q. 3.1. How should researchers address low reproducibility in crystallographic data for this compound?
Q. 3.2. What strategies mitigate batch-to-batch variability in biological activity?
- Quality control (QC) : Ensure ≥95% purity (HPLC) and consistent salt forms (e.g., hydrochloride vs. free base) using H NMR and elemental analysis .
- Bioassay normalization : Include a reference compound (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .
Key Structural Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
